molecular formula C18H11BrO B14032901 3-Bromo-7-phenyldibenzo[b,d]furan

3-Bromo-7-phenyldibenzo[b,d]furan

Cat. No.: B14032901
M. Wt: 323.2 g/mol
InChI Key: TWTJYLQNRFCCLE-UHFFFAOYSA-N
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Description

3-Bromo-7-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 7-position of the dibenzofuran structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-phenyldibenzo[b,d]furan typically involves the bromination of 7-phenyldibenzo[b,d]furan. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the dibenzofuran ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-substituted-7-phenyldibenzo[b,d]furan derivatives.

    Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 7-phenyldibenzo[b,d]furan.

Scientific Research Applications

3-Bromo-7-phenyldibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-phenyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved in its biological effects are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-phenyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

3-bromo-7-phenyldibenzofuran

InChI

InChI=1S/C18H11BrO/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11H

InChI Key

TWTJYLQNRFCCLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

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